molecular formula C11H17O5PS B12420732 Fensulfothion Oxon-d10

Fensulfothion Oxon-d10

Cat. No.: B12420732
M. Wt: 302.35 g/mol
InChI Key: GNTVZNNILZKEIB-IZUSZFKNSA-N
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Description

Fensulfothion-oxon-d10 is a deuterium-labeled derivative of Fensulfothion oxon, an organophosphorus compound. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process. The incorporation of stable heavy isotopes like deuterium into drug molecules can significantly affect their pharmacokinetic and metabolic profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fensulfothion-oxon-d10 involves the deuteration of Fensulfothion oxonThe exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of Fensulfothion-oxon-d10 involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes the use of specialized equipment and reagents to facilitate the deuteration process. The final product is then purified and tested for quality assurance before being made available for research purposes .

Chemical Reactions Analysis

Types of Reactions

Fensulfothion-oxon-d10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include Fensulfothion sulfoxide, Fensulfothion sulfone, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

Fensulfothion-oxon-d10 is widely used in scientific research for various applications:

    Chemistry: It serves as a tracer in analytical chemistry for studying reaction mechanisms and kinetics.

    Biology: The compound is used in biological studies to investigate metabolic pathways and enzyme interactions.

    Medicine: In pharmaceutical research, it helps in the development of new drugs by providing insights into drug metabolism and pharmacokinetics.

    Industry: The compound is used in the development of pesticides and other agrochemicals.

Mechanism of Action

Fensulfothion-oxon-d10 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. The inhibition of this enzyme leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system. This mechanism is similar to that of other organophosphorus compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fensulfothion-oxon-d10 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise quantitation in analytical studies. This makes it a valuable tool in drug development and other scientific research fields .

Properties

Molecular Formula

C11H17O5PS

Molecular Weight

302.35 g/mol

IUPAC Name

(4-methylsulfinylphenyl) bis(1,1,2,2,2-pentadeuterioethyl) phosphate

InChI

InChI=1S/C11H17O5PS/c1-4-14-17(12,15-5-2)16-10-6-8-11(9-7-10)18(3)13/h6-9H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2

InChI Key

GNTVZNNILZKEIB-IZUSZFKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OP(=O)(OC1=CC=C(C=C1)S(=O)C)OC([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCOP(=O)(OCC)OC1=CC=C(C=C1)S(=O)C

Origin of Product

United States

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